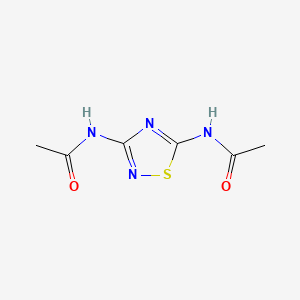
N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine in absolute ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
化学反応の分析
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives.
科学的研究の応用
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells, leading to cell death . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but contains additional thiol groups, which can enhance its reactivity and binding properties.
[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives: These compounds have a triazole ring fused to the thiadiazole ring, which can alter their biological activity and chemical properties.
Uniqueness
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is unique due to its specific acetamide functional groups, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
16151-45-4 |
|---|---|
分子式 |
C6H8N4O2S |
分子量 |
200.22 g/mol |
IUPAC名 |
N-(5-acetamido-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-6(13-10-5)8-4(2)12/h1-2H3,(H2,7,8,9,10,11,12) |
InChIキー |
OBEQPYWCGXLWMW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NSC(=N1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


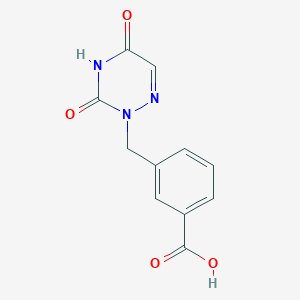
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
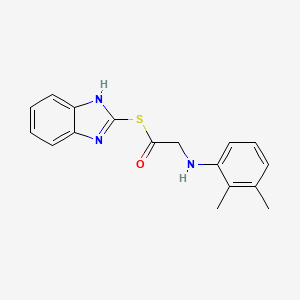
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
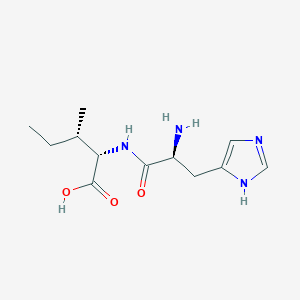
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)

![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
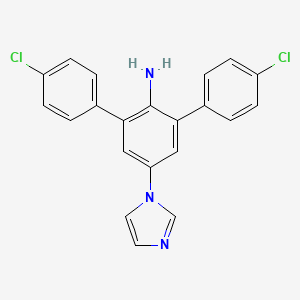
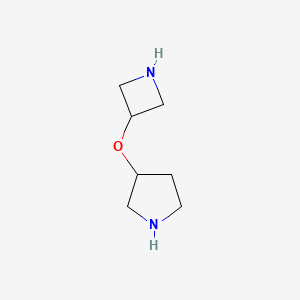
![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
